![molecular formula C24H33N7O B2479211 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide CAS No. 1021094-04-1](/img/structure/B2479211.png)
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide is a complex organic compound that has captured the interest of many researchers across multiple scientific disciplines. This compound boasts a diverse set of functional groups, enabling it to participate in various chemical reactions and exerting distinct biological effects.
Mechanism of Action
Target of Action
Similar compounds have been known to targetMitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it likely interacts with its target protein, leading to changes in the protein’s activity or function .
Biochemical Pathways
Given the potential target, it may influence pathways related to cellular stress response and inflammation .
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles, metabolism by liver enzymes, and excretion through renal pathways .
Result of Action
Based on the potential target and the known effects of similar compounds, it may lead to changes in cellular signaling, potentially influencing cell growth and stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide involves multi-step organic reactions Typically, the route starts with the preparation of the 4-benzylpiperazine intermediate, which is then coupled with 1H-pyrazolo[3,4-d]pyrimidine through nucleophilic substitution
Industrial Production Methods
Industrial production of this compound may employ large-scale reaction vessels equipped with precise temperature and pressure control. High-efficiency catalysts and optimized reaction conditions are employed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide is capable of undergoing various chemical reactions including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly involving the piperazine and pyrimidine rings.
Common Reagents and Conditions Used in These Reactions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminium hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles can be used under specific conditions to achieve targeted substitution.
Major Products Formed from These Reactions
The major products formed from these reactions depend on the specific reaction conditions. Oxidation may yield oxidized fragments or modified functional groups, while reduction might simplify the compound by breaking down complex ring structures. Substitution typically introduces new functional groups or atoms into the structure.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide serves as a versatile building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug development and biochemical research.
Medicine
In medicine, this compound's potential therapeutic applications are explored, including its role as an inhibitor or activator of specific biological pathways. Research is focused on its efficacy and safety in treating various medical conditions.
Industry
Industrial applications of this compound include its use in the formulation of specialized materials and chemicals, exploiting its unique properties to enhance product performance.
Comparison with Similar Compounds
Comparing N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide with other similar compounds reveals its unique features:
This compound: : Known for its high reactivity and broad range of applications.
N-(2-(4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide: : Less reactive, used in more specialized synthetic applications.
N-(2-(4-(4-benzylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide: : Slight structural variation with different biological activity.
These comparisons highlight the importance of the piperazine and pyrazolo[3,4-d]pyrimidine moieties in defining the compound’s reactivity and application scope.
Hope that sheds some light on this compound and its multifaceted nature! What's your next query?
Properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N7O/c1-3-20(4-2)24(32)25-10-11-31-23-21(16-28-31)22(26-18-27-23)30-14-12-29(13-15-30)17-19-8-6-5-7-9-19/h5-9,16,18,20H,3-4,10-15,17H2,1-2H3,(H,25,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWINIXGKKHPEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
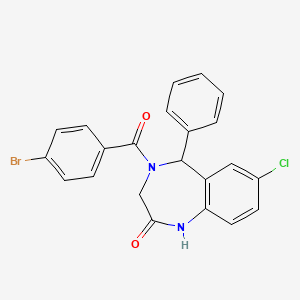
![2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B2479132.png)
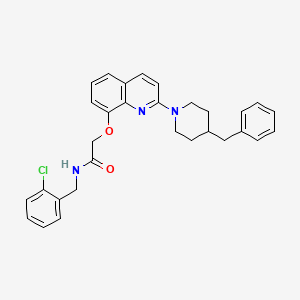
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2479135.png)
![N-(2-{[(4-fluorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2479136.png)
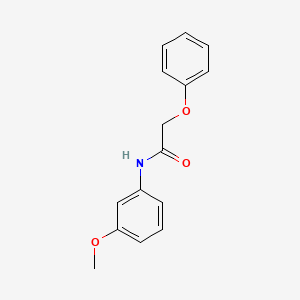
![5-amino-1-[(3-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2479140.png)
![N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide](/img/structure/B2479144.png)
![3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B2479145.png)
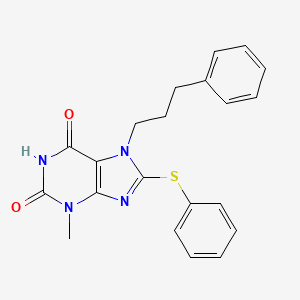
![3-[(Tributylstannyl)methoxy]-1-propanol](/img/structure/B2479148.png)
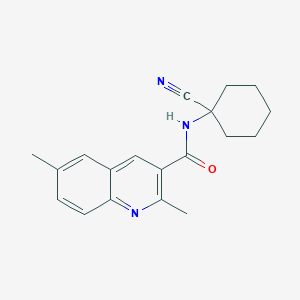
![3-benzyl-N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2479150.png)
![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2479151.png)
